molecular formula C28H26Cl3P B13141407 2,4-Dichlorobenzyltris(p-tolyl)phosphonium chloride CAS No. 73790-42-8

2,4-Dichlorobenzyltris(p-tolyl)phosphonium chloride

Cat. No.: B13141407
CAS No.: 73790-42-8
M. Wt: 499.8 g/mol
InChI Key: WHTGSLGIVFXZTF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorobenzyltris(p-tolyl)phosphonium chloride is a chemical compound with the molecular formula C28H26Cl2PCl and a molecular weight of 499.847 g/mol . It is a quaternary phosphonium salt, which is a class of compounds known for their applications in various chemical reactions and industrial processes.

Preparation Methods

The synthesis of 2,4-Dichlorobenzyltris(p-tolyl)phosphonium chloride typically involves the reaction of 2,4-dichlorobenzyl chloride with tris(p-tolyl)phosphine in the presence of a suitable solvent and under controlled conditions . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,4-Dichlorobenzyltris(p-tolyl)phosphonium chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenophosphines, organometallic reagents, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzyltris(p-tolyl)phosphonium chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can form phosphine-centered radical species through phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations . These radical species can then participate in single-electron-transfer (SET) reactions, leading to the formation of various products.

Comparison with Similar Compounds

2,4-Dichlorobenzyltris(p-tolyl)phosphonium chloride can be compared with other similar compounds, such as:

    Triphenylphosphine: A widely used phosphine in organic synthesis, known for its role in the Wittig reaction.

    Tris(p-tolyl)phosphine: Similar to the compound but without the 2,4-dichlorobenzyl group.

    Tetrabutylphosphonium chloride: Another quaternary phosphonium salt with different alkyl groups.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other phosphonium salts .

Properties

CAS No.

73790-42-8

Molecular Formula

C28H26Cl3P

Molecular Weight

499.8 g/mol

IUPAC Name

(2,4-dichlorophenyl)methyl-tris(4-methylphenyl)phosphanium;chloride

InChI

InChI=1S/C28H26Cl2P.ClH/c1-20-4-12-25(13-5-20)31(26-14-6-21(2)7-15-26,27-16-8-22(3)9-17-27)19-23-10-11-24(29)18-28(23)30;/h4-18H,19H2,1-3H3;1H/q+1;/p-1

InChI Key

WHTGSLGIVFXZTF-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)[P+](CC2=C(C=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.